molecular formula C9H9Cl2NO B14067020 1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one

1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one

Cat. No.: B14067020
M. Wt: 218.08 g/mol
InChI Key: QYZWBPLGTFONGT-UHFFFAOYSA-N
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Description

1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one typically involves the reaction of 4-amino-2-chlorophenol with appropriate reagents to introduce the chloropropanone moiety. One common method involves the use of chlorinating agents and base catalysts under controlled temperature conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical for various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(4-amino-2-chlorophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9Cl2NO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5,12H2

InChI Key

QYZWBPLGTFONGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CC(=O)CCl

Origin of Product

United States

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